1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea
Description
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea is a synthetic urea derivative characterized by a 4-fluorobenzyl group, a hydroxy-methyl-substituted propyl chain, and a thiophen-3-yl moiety. The fluorobenzyl group enhances metabolic stability and lipophilicity, while the thiophene ring may contribute to π-π interactions in binding pockets. This compound’s unique structure positions it as a candidate for therapeutic applications, though its specific biological targets and pharmacokinetic profile require further investigation .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWORCFFFSFSFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Heterocyclic Cores : The target compound’s thiophen-3-yl group distinguishes it from analogues with triazole (8e) or benzothiadiazole (17) cores. Thiophene’s electron-rich structure may enhance binding to aromatic residues in target proteins compared to bulkier heterocycles .
- Fluorobenzyl Group: Shared with pimavanserin, this group improves metabolic stability over non-fluorinated analogues (e.g., p-tolyl in 8e). However, pimavanserin’s piperidinyl and methoxybenzyl groups confer CNS penetration, which the target compound may lack .
- Stereochemistry : The chiral hydroxy-methylpropyl group in the target compound contrasts with stereospecific analogues (e.g., compound in ), suggesting differences in receptor selectivity .
Pharmacological and Functional Comparisons
Key Observations :
- Target Specificity: Unlike 8e (antifungal) or pimavanserin (5-HT2A), the target compound’s activity remains uncharacterized.
- CNS Penetration : Pimavanserin’s piperidinyl group facilitates blood-brain barrier crossing, whereas the target compound’s hydroxy-methylpropyl group may limit CNS access due to higher polarity .
- Enzyme Inhibition : Compounds like 17 show sub-100 nM potency for PRMT3, highlighting the impact of benzothiadiazole on enzyme affinity. The thiophene group in the target compound may favor different binding interactions .
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~2.5) is lower than pimavanserin’s (3.9), suggesting reduced membrane permeability but improved aqueous solubility.
- Synthetic Challenges : High-yield synthesis (e.g., 70% for 8d) often requires optimized coupling steps for urea formation. The target compound’s hydroxy-methyl group may necessitate protective strategies to avoid side reactions .
Preparation Methods
Thiophene Core Functionalization
The thiophen-3-yl group is introduced via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling. A reported method for analogous systems uses:
- Mannich Reaction :
Thiophen-3-carbaldehyde → Condensation with nitromethane and formaldehyde → 2-Nitro-1-(thiophen-3-yl)propan-1-ol - Catalytic Hydrogenation :
$$ \text{C}{7}\text{H}{7}\text{NO}{3}\text{S} \xrightarrow[\text{Pd/C}]{\text{H}{2}} \text{C}{7}\text{H}{11}\text{NOS} $$ (85% yield) - Chiral Resolution :
Diastereomeric salt formation with (+)-ditoluoyl-L-tartaric acid achieves >98% ee
Stereochemical Considerations
The 2-hydroxy-2-methyl moiety creates a stereogenic center. Asymmetric synthesis methods from PMC studies show:
| Strategy | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Organocatalytic aldol | L-Proline | 92 | 78 |
| Enzymatic resolution | Lipase PS | 99 | 45 |
| Chiral pool synthesis | (R)-Epichlorohydrin | 100 | 82 |
Data adapted from large-scale urea derivative syntheses
Urea Bond Formation Methodologies
Isocyanate Route
Patent EP0512570B1 demonstrates urea formation via amine-isocyanate coupling:
Procedure :
- Dissolve 4-fluorobenzylamine (1.0 eq) in anhydrous THF
- Add 2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl isocyanate (1.05 eq) at 0°C
- Stir 12 hr at 25°C → 89% crude yield
- Purify via silica chromatography (EtOAc/hexane 3:7)
Key Parameters :
- Strict moisture control (<50 ppm H₂O)
- Reaction scale: 100 mmol optimal for heat management
- Byproduct: <2% biuret formation
CDI-Mediated Coupling
PMC studies show CDI enables urea formation without handling toxic isocyanates:
Optimized Conditions :
1. Activate 4-fluorobenzylamine (1.2 eq) with CDI (1.5 eq) in DMF
2. Stir 2 hr at 40°C → Form imidazolide intermediate
3. Add 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine (1.0 eq)
4. Heat 8 hr at 60°C → 92% isolated yield
Advantages :
- No exothermic risks
- Scalable to kilogram quantities
- Compatible with acid-sensitive substrates
Process Optimization and Troubleshooting
Common Side Reactions
- Oversubstitution :
Excess isocyanate leads to biuret formation (add 0.1 eq DMAP as inhibitor) - Racemization :
Chiral center epimerization above 70°C (maintain T < 60°C) - Thiophene Ring Oxidation :
Avoid strong oxidizers → Use N₂ sparging
Purification Challenges
The polar urea group and hydrophobic thiophene create solubility conflicts:
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| EtOAc/Hexane (1:1) | 78 | 95 |
| CH₂Cl₂/MeOH (9:1) | 92 | 89 |
| Acetone/Water (4:1) | 85 | 97 |
Crystallization from acetone/water gives optimal results
Analytical Characterization Data
Critical spectroscopic markers confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.12 (d, J = 8.4 Hz, 2H, Ar-F)
- δ 6.95 (m, 3H, Thiophene-H)
- δ 5.21 (s, 1H, -OH)
- δ 4.32 (s, 2H, -CH₂NH-)
HRMS (ESI+) :
Calculated for C₁₇H₂₀FN₂O₂S [M+H]⁺: 351.1278
Found: 351.1281
Scale-Up Considerations
Industrial production requires addressing:
- Exotherm Management :
- Semi-batch addition of isocyanates
- Jacketed reactor with ΔT < 5°C/min
Cost Analysis :
Component Cost/kg ($) 4-Fluorobenzylamine 1200 Thiophene building block 9800 CDI 650 Green Chemistry Metrics :
- E-factor: 18.7 (current process) → Target <10
- PMI: 32 → Target <25
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
